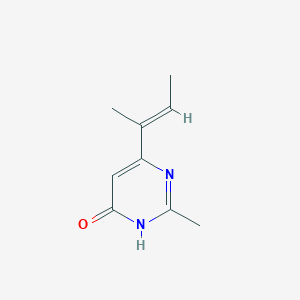
(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol
説明
(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol, commonly known as methylpyrimidin-4-ol, is an organic compound belonging to the pyrimidine family. It is a colorless, odorless, and crystalline solid. Methylpyrimidin-4-ol has been used in various scientific and medical applications, including as a research tool, drug candidate, and therapeutic agent.
科学的研究の応用
Noncovalent Interactions in Pyrimidines
Research has shown the significance of noncovalent interactions in the stability of pyrimidine structures. Studies on O-benzenesulfonylated pyrimidines, like 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, highlighted the critical role of C-H…O, C-H…N, and especially C-H…C hydrogen bond interactions in their intermolecular stabilization. Theoretical analysis using density functional theory (DFT) and time-dependent DFT provided insights into their optimized geometry, natural bond orbitals, and nonlinear optical properties, aligning well with experimental results and indicating remarkable charge transfer phenomena and reactivity parameters (Ali et al., 2020).
Arylsulfonylated Pyrimidin Derivatives
The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives has been explored. Single-crystal analysis and theoretical calculations revealed the presence of various non-covalent interactions contributing to their structural stability. Frontier molecular orbital analysis showed how different moieties bound to the 2-amino-6-methylpyrimidin-4-ol group can induce changes in stability and reactivity, with high stabilization energies noted within the molecules (Ali et al., 2021).
Structural Insights from Crystallography
Enol-to-Keto Tautomerism
A study on the molecular structure of 2-isopropyl-6-methylpyrimidin-4-ol revealed enol-to-keto tautomerism during the crystallization process. The crystal structure demonstrated the formation of centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds, outlining the structural intricacies of pyrimidine derivatives (Hemamalini & Fun, 2010).
Hydrogen-Bond Donors and Acceptors in Bifunctional Aromatic N-Heterocycles
Research on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents emphasized the balance of hydrogen-bond donors and acceptors. These compounds were synthesized and characterized, revealing primary hydrogen-bonding motifs in their solid-state structures. Such insights are crucial for understanding the molecular interactions and potential applications of these compounds (Aakeröy et al., 2007).
Interaction with Metal Ions
Complex Formation with Agricultural Chemicals
A study on the interaction between certain pyrimidine bases and metal ions (Cu(II), Cd(II), Mn(II), Co(II), Hg(II)) revealed the formation of 1:1 complexes. Infrared spectra suggested that these pyrimidine bases bond to the metal ions through the carbonyl group at C(4), showcasing the chemical versatility and potential application in agriculture and other industries (Dixon & Wells, 1986).
特性
IUPAC Name |
4-[(E)-but-2-en-2-yl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-6(2)8-5-9(12)11-7(3)10-8/h4-5H,1-3H3,(H,10,11,12)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUFKWSVYLQUGY-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



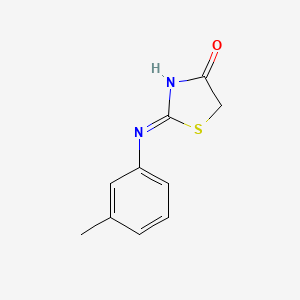
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)


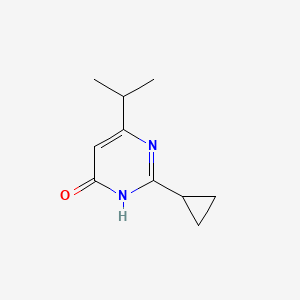
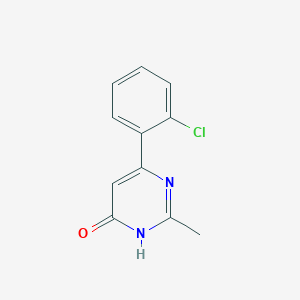
![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)

![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)
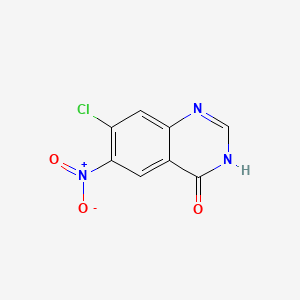
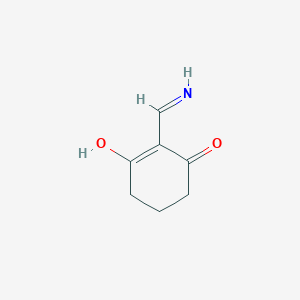

![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)